molecular formula C16H20BrFN2O2 B15062552 Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate

Cat. No.: B15062552
M. Wt: 371.24 g/mol
InChI Key: LGBDZDSHFHUKGW-UHFFFAOYSA-N
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Description

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H20BrFN2O2 and a molecular weight of 371.24 . This compound is characterized by the presence of a piperidine ring, a bromopyridine moiety, and a fluoromethylene group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with a piperidine derivative under specific conditions to form the desired product. Common reagents used in these reactions include bromine, piperidine, and tert-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors, while the fluoromethylene group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate is unique due to the presence of the fluoromethylene group, which imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C16H20BrFN2O2

Molecular Weight

371.24 g/mol

IUPAC Name

tert-butyl 4-[(6-bromopyridin-2-yl)-fluoromethylidene]piperidine-1-carboxylate

InChI

InChI=1S/C16H20BrFN2O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)14(18)12-5-4-6-13(17)19-12/h4-6H,7-10H2,1-3H3

InChI Key

LGBDZDSHFHUKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C2=NC(=CC=C2)Br)F)CC1

Origin of Product

United States

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